molecular formula C25H48N6O8 B1203445 Deferoxamine CAS No. 70-51-9

Deferoxamine

Katalognummer B1203445
CAS-Nummer: 70-51-9
Molekulargewicht: 560.7 g/mol
InChI-Schlüssel: UBQYURCVBFRUQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferoxamine, also known as desferrioxamine or desferal, is a chelating agent used to remove excess iron or aluminum from the body . It is specifically used in iron overdose, hemochromatosis either due to multiple blood transfusions or an underlying genetic condition, and aluminum toxicity in people on dialysis .


Synthesis Analysis

A retro-synthetic analysis of the ligand reveals that the deferoxamine molecule is made up of two fundamental units: 1-amino-5-(N-hydroxyamino)pentane and succinic acid. The key to its synthesis is the production of this amino-hydroxyaminopentane unit and its condensation with succinic acid .


Molecular Structure Analysis

Deferoxamine has a linear acyclic structure with trihydroxamic functional groups . Its molecular formula is C25H48N6O8 . The crystal structure contains a racemic mixture of Λ-N-cis,cis and Δ-N-cis,cis coordination isomers .


Chemical Reactions Analysis

Deferoxamine binds to iron and removes it from the bloodstream . It forms a stable complex with iron (III) and other divalent and trivalent metal ions . Deferoxamine complexed with iron to form ferrioxamine and then prevented the iron from entering into further chemical reactions .


Physical And Chemical Properties Analysis

Deferoxamine has a molecular weight of 560.684 Da and a monoisotopic mass of 560.353333 Da . It has a high affinity for iron(III) due to its characteristic structure, with the three bidentate hydroxamic groups able to envelop Fe(III), forming a very stable octahedral complex .

Wissenschaftliche Forschungsanwendungen

Fe(III) Detection

Field

Analytical Chemistry

Methods

DFO is used to form stable complexes with iron (III) and other divalent and trivalent metal ions. The terminal amino group in the DFO molecule allows modification or functionalization of solid phases, nanoobjects, biopolymers, electrodes, and optical devices .

Results

The use of DFO in Fe(III) detection has been successful, with the development of deferoxamine-based applications for the chelation and recognition of Fe (III) .

Tissue Regeneration

Field

Regenerative Medicine

Methods

DFO is used in the treatment of diseases caused by excess iron. It has been found to reduce inflammatory response and promote angiogenesis, which are crucial in tissue regeneration .

Results

DFO has been found to be effective in promoting angiogenesis and has been applied in chronic wounds, bone repair, and diseases of the respiratory system .

Treatment of Spinal Cord Injury

Field

Neurology

Methods

DFO treatment significantly upregulated the expression of Nrf2, HO-1, and ferroptosis markers xCT and GPX4 in spinal cord tissue post-SCI and VSC4.1 cells .

Results

DFO treatment has been found to attenuate SCI-induced brain edema, neuronal death, and neurological deficits .

Treatment of Intracerebral Hemorrhage

Field

Neurology

Methods

DFO is an FDA-approved iron chelator that has the capacity to penetrate the blood-brain barrier after systemic administration and binds to iron .

Results

Previous animal studies have shown that DFO attenuates ICH-induced brain edema, neuronal death, and neurological deficits .

Use in Mesenchymal Stem Cells

Field

Stem Cell Research

Methods

DFO prevented DNA damage and stress-induced senescence of hMESCs, as evidenced by reduced levels of reactive oxygen species, lipofuscin, cyclin D1, decreased SA-β-Gal activity, and improved mitochondrial function .

Results

DFO caused accumulation of HIF-1α, which may contribute to the survival of H2O2-treated cells .

Treatment of Diseases Associated with the Dyshomeostasis of Metal Ions

Field

Medicine

Methods

DFO is used as a chelating agent to bind and remove excess metal ions from the body .

Results

DFO has been found to be effective in treating diseases associated with the dyshomeostasis of metal ions .

Cancer Treatment

Field

Oncology

Methods

DFO is used in combination with other drugs, such as a lactate excretion inhibitor, to inhibit the proliferation of cancer cells . It’s also been studied for targeted delivery to cancer cells .

Results

The use of DFO in cancer treatment has shown promising results, with marked cytostatic, cytotoxic, and migrastatic properties in vitro, and it significantly suppressed tumor growth and metastasis in vivo .

Neurodegenerative Disorders

Field

Neurology

Methods

DFO is delivered intranasally and has shown promise in both preclinical and early clinical studies in AD, PD, ischemic stroke, and intracranial hemorrhage .

Results

The use of DFO in neurodegenerative disorders has shown promising results, with strong disease-modifying impacts in Alzheimer’s disease (AD), Parkinson’s disease (PD), ischemic stroke, and intracranial hemorrhage .

Diagnostic Tool

Field

Diagnostics

Methods

DFO is used in sensor devices and other analytical applications . It’s also been used to diagnose and monitor tissue iron load after acute iron intoxication .

Results

The use of DFO as a diagnostic tool has been successful, with its application in sensor devices and other analytical applications .

Iron Overload-Associated Diseases

Field

Hematology

Methods

DFO is an iron-chelating agent that binds to iron and the iron-DFO complex is excreted in the urine . It’s used to treat transfusional iron overload in patients with sickle cell disease or other anemias .

Results

The use of DFO in treating iron overload-associated diseases has demonstrated fairly good therapeutic outcomes due to its robust iron-binding efficacy .

Safety And Hazards

Deferoxamine is generally safe but can cause side effects such as pain at the site of injection, diarrhea, vomiting, fever, hearing loss, and eye problems . Severe allergic reactions including anaphylaxis and low blood pressure may occur . It is unclear if use during pregnancy or breastfeeding is safe for the baby .

Zukünftige Richtungen

Recent research with deferoxamine shows significant promise as a potential treatment for chronic, radiation-induced soft tissue injury . With a well-established safety profile, and now a strong foundation of basic scientific research that supports its potential use in chronic wounds and radiation-induced fibrosis (RIF), the next steps required for deferoxamine to achieve FDA marketing approval will include large animal studies and, if those prove successful, human clinical trials .

Eigenschaften

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYURCVBFRUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022887
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.90e-02 g/L
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Deferoxamine

CAS RN

70-51-9
Record name Deferoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name deferoxamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine
Reactant of Route 2
Deferoxamine
Reactant of Route 3
Deferoxamine
Reactant of Route 4
Reactant of Route 4
Deferoxamine
Reactant of Route 5
Reactant of Route 5
Deferoxamine
Reactant of Route 6
Reactant of Route 6
Deferoxamine

Citations

For This Compound
55,700
Citations
JB Porter - Seminars in hematology, 2001 - Elsevier
Despite the clinical use of deferoxamine for more than a quarter of a century, pharmacokinetic studies are few and have not been performed explicitly in patients with sickle cell disorders…
Number of citations: 84 www.sciencedirect.com
D Bellotti, M Remelli - Molecules, 2021 - mdpi.com
Deferoxamine B is an outstanding molecule which has been … hydroxamic functional groups of deferoxamine B are the … than 20 different metal complexes of deferoxamine b have been …
Number of citations: 52 www.mdpi.com
A Donfrancesco, G Deb, L De Sio, R Cozza… - Acta …, 1996 - karger.com
Several studies are consistent with the hypothesis that available iron may have some role in promoting tumor cell growth with different biological mechanisms. For this reason, several …
Number of citations: 66 karger.com
GM Brittenham, PM Griffith, AW Nienhuis… - … England Journal of …, 1994 - Mass Medical Soc
Background To determine whether deferoxamine prevents the complications of transfusional iron overload in thalassemia major, we evaluated 59 patients (30 were female and 29 male…
Number of citations: 041 www.nejm.org
J Velasquez, AA Wray - 2020 - europepmc.org
… Deferoxamine is a medication used in Iron and aluminum toxicity. It is in the chelator class … of action, and contraindications for deferoxamine as a chelator in the management of patients …
Number of citations: 21 europepmc.org
…, S Sokol, Deferoxamine Retinopathy Study Group - Ophthalmology, 2002 - Elsevier
… a history of visual loss while using deferoxamine or showed ophthalmoscopic, fluorescein angiographic, or electrophysiologic findings attributable to deferoxamine use. A criterion for …
Number of citations: 108 www.sciencedirect.com
P Cutler - Diabetes, 1989 - Am Diabetes Assoc
Serum ferritin and diabetes control were evaluated in 18 White patients with poorly controlled type II (noninsulin-dependent) diabetes who had no known causes of iron-storage disorder…
Number of citations: 187 diabetesjournals.org
RD Propper, B Cooper, RR Rufo… - … England Journal of …, 1977 - Mass Medical Soc
… in iron excretion in patients receiving deferoxamine, 14 … intravenous administration of deferoxamine markedly enhances … chronic subcutaneous deferoxamine administration is both …
Number of citations: 439 www.nejm.org
A Donfrancesco, G Deb, C Dominici, D Pileggi… - Cancer Research, 1990 - AACR
… A phase II trial of a single 5-day course of deferoxamine in 9 patients with neuroblastomas … We conclude that deferoxamine given as an 8-h iv infusion daily for 5 days at ISO mg/kg/day …
Number of citations: 246 aacrjournals.org
HM Lederman, A Cohen, JW Lee, MH Freedman… - 1984 - ashpublications.org
Deferoxamine is widely used therapeutically as a chelator of ferric ion in disorders of iron overload. This study demonstrates that this drug is a potent inhibitor of DNA synthesis by …
Number of citations: 344 ashpublications.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.